molecular formula C13H24N2OS B2854298 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2309556-80-5

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2854298
CAS No.: 2309556-80-5
M. Wt: 256.41
InChI Key: GIADCYWJTGABRL-UHFFFAOYSA-N
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Description

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazepane ring fused with a tetrahydrothiophene moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the Tetrahydrothiophene Moiety: This step involves the nucleophilic substitution reaction where a thiol group reacts with a suitable electrophile to form the tetrahydrothiophene ring.

    Coupling with Butanone: The final step involves the coupling of the diazepane-tetrahydrothiophene intermediate with butanone under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides, amines, and thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can be compared with similar compounds such as:

  • 3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one
  • 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine

These compounds share structural similarities but differ in their chemical properties and potential applications. The unique combination of the diazepane ring and tetrahydrothiophene moiety in this compound sets it apart, offering distinct advantages in various research and industrial applications.

Properties

IUPAC Name

1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIADCYWJTGABRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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